![molecular formula C15H21N3O B1418967 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157387-37-5](/img/structure/B1418967.png)
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
“6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” is an organic compound. It has a molecular formula of C12H17N3O and a molecular weight of 219.28 . This compound is used in the synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists for treating and preventing migraine .
Physical And Chemical Properties Analysis
The compound “6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” has a predicted boiling point of 385.1±42.0 °C and a predicted density of 1.153±0.06 g/cm3 . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Development of 5-HT1F Agonists
Synthesis of Pyridinoylpiperidine Derivatives: This compound has been used in the synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists. These are investigated for treating and preventing migraines, showcasing the compound’s potential in therapeutic applications .
Safety and Hazards
The safety information available indicates that “6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-8-6-12(7-9-18)16-13-3-4-14-11(10-13)2-5-15(19)17-14/h3-4,10,12,16H,2,5-9H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRRFWRUQJLTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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